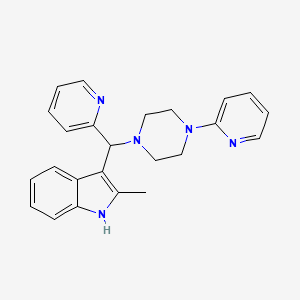

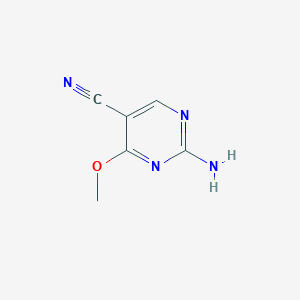

2-Amino-4-methoxypyrimidine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-methoxypyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H6N4O and a molecular weight of 150.14 . It is a powder in physical form .

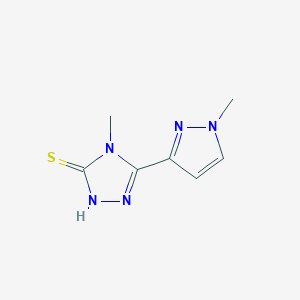

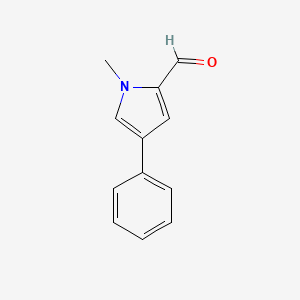

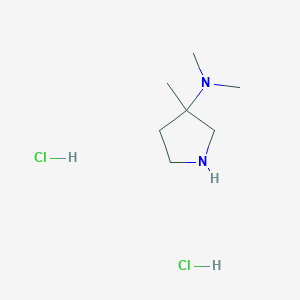

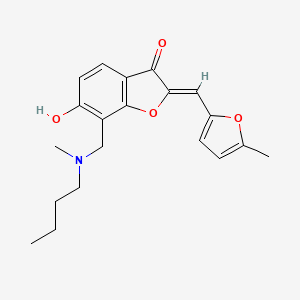

Molecular Structure Analysis

The IUPAC name for this compound is 4-amino-2-methoxy-5-pyrimidinecarbonitrile . The InChI code is 1S/C6H6N4O/c1-11-6-9-3-4 (2-7)5 (8)10-6/h3H,1H3, (H2,8,9,10) and the InChI key is CXJTWQSCORECON-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a melting point of 215-220 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

2-Amino-4-methoxypyrimidine-5-carbonitrile: serves as a precursor in the synthesis of various heterocyclic compounds. Its functional groups facilitate nucleophilic substitution reactions, allowing for the construction of complex N-heterocyclic systems . This is particularly valuable in pharmaceutical research where such compounds are often the basis for drug development.

Tyrosine Kinase Inhibitors

This compound has been utilized in the design of ATP-mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR) . Such inhibitors are crucial in cancer therapy as they can interfere with the signaling pathways that promote tumor growth and proliferation.

Organic Synthesis

In organic chemistry, 2-Amino-4-methoxypyrimidine-5-carbonitrile is used to introduce the pyrimidine moiety into larger molecules. Its reactivity allows for a variety of transformations, making it a versatile building block in the synthesis of complex organic molecules .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-Amino-4-methoxypyrimidine-5-carbonitrile are currently unknown. This compound belongs to the class of organic compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that play crucial roles in the biochemistry of all cells as they are fundamental components of nucleic acids, ATP, NADH, and several coenzymes .

Mode of Action

Pyrimidines typically interact with their targets through hydrogen bonding and stacking interactions .

Biochemical Pathways

Pyrimidines are involved in several important biochemical pathways, including dna and rna synthesis, protein synthesis, and metabolic processes .

Pharmacokinetics

Its molecular weight (12513 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, 2-Amino-4-methoxypyrimidine-5-carbonitrile is recommended to be stored at 2-8°C , suggesting that it may be sensitive to temperature.

Propiedades

IUPAC Name |

2-amino-4-methoxypyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-11-5-4(2-7)3-9-6(8)10-5/h3H,1H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWHMZLJILFROC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methoxypyrimidine-5-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride](/img/structure/B3011337.png)

![2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B3011338.png)

![N-(2-methoxy-5-(trifluoromethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3011349.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3011352.png)

![2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3011355.png)

![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B3011356.png)